
Antitumor agent-82
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-82 involves the design and pharmacological evaluation of β-carboline derivatives. The specific synthetic routes and reaction conditions are detailed in various research studies, focusing on optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-82 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications .
Scientific Research Applications
Antitumor agent-82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-carboline derivatives.
Biology: Investigated for its role in inducing autophagy and inhibiting cell proliferation in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer, including breast, colon, and ovarian cancers.
Mechanism of Action
Antitumor agent-82 exerts its effects by inducing cell autophagy through the ATG5/ATG7 signaling pathway. This pathway plays a crucial role in the degradation and recycling of cellular components, leading to the inhibition of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it an effective anti-tumor agent .
Comparison with Similar Compounds
Paclitaxel: A well-known anti-cancer agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting the replication of cancer cells.
Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing cancer cell division
Uniqueness of Antitumor Agent-82: this compound is unique due to its specific mechanism of inducing autophagy through the ATG5/ATG7 signaling pathway. This distinct mechanism sets it apart from other anti-cancer agents, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
Molecular Formula |
C32H42N6 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3 |
InChI Key |
XZIMSKMIWQACLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


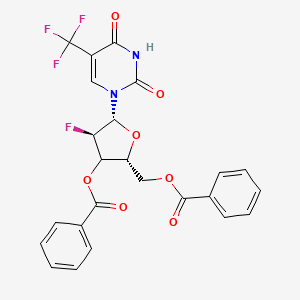

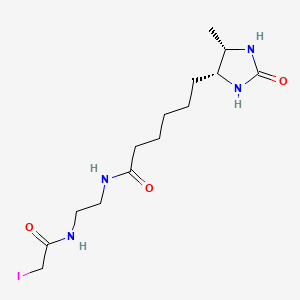
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
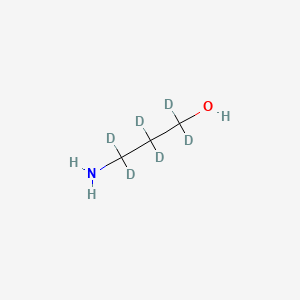

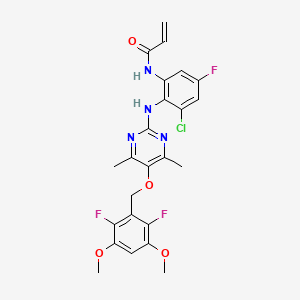
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12396031.png)
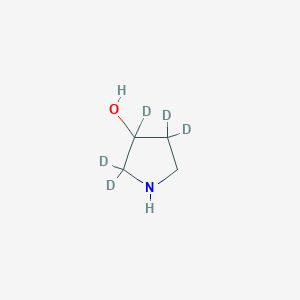
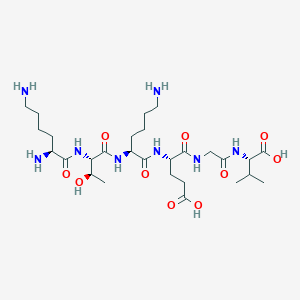
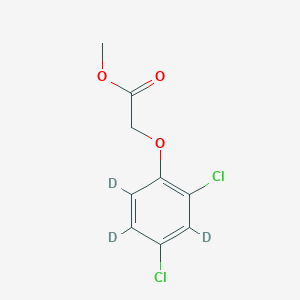
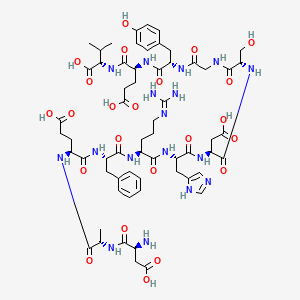
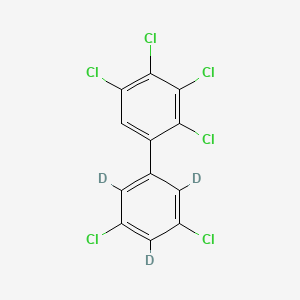
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
